(S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
(S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a benzonitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and benzonitrile groups. One common method involves the use of 2-fluorobenzonitrile as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or halogen substituents.
Scientific Research Applications
(S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Pyrrolidin-2-yl)benzonitrile: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
2-Fluoro-4-(pyrrolidin-2-yl)benzaldehyde:
(S)-2-Fluoro-4-(pyrrolidin-2-yl)benzamide: Features an amide group, which can influence its interaction with biological targets and its solubility properties
Uniqueness
The presence of the fluorine atom in (S)-2-Fluoro-4-(pyrrolidin-2-yl)benzonitrile enhances its lipophilicity and metabolic stability, making it a unique compound with distinct properties compared to its analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Properties
Molecular Formula |
C11H11FN2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-fluoro-4-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h3-4,6,11,14H,1-2,5H2/t11-/m0/s1 |
InChI Key |
PYTCZTVWTTXYEC-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C#N)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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